4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole
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Description
4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Pyrazole and 1,2,4-triazole derivatives, including compounds similar to 4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4H-1,2,4-triazole, are key focus areas in modern medicine and pharmacy due to their significant pharmacological potential. These compounds are interesting for their chemical versatility and potential interaction with various biological targets. The strategic integration of 1,2,4-triazole and pyrazole fragments in new substances can influence the development of specific types of activity, with the structural combination of these heterocycles in a single molecule increasing the likelihood of interaction with diverse biological targets. This approach is scientifically attractive and promising for the creation of novel compounds with potential biological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial and Biological Activity
Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have demonstrated good or moderate activity against various microorganisms. The significance of these studies lies in their contribution to the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi, underscoring the potential of 1,2,4-triazole compounds in the development of new therapeutic agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Biological Potential
Further research into the synthesis and properties of 1,2,4-triazole derivatives has included studies on their biological potential, as determined through molecular docking. For example, docking studies have been utilized to predict the interaction of synthesized compounds with biological targets, such as enzymes, which could justify the exploration of their antifungal or other biological activities. These studies provide a foundation for understanding the mechanism of action of these compounds and their potential use in developing new therapeutic agents (Fedotov, Hotsulia, & Panasenko, 2022).
Properties
IUPAC Name |
4-ethyl-3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-17-10(9-8-16(2)15-11(9)19-4)13-14-12(17)20-7-6-18-3/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQNPGDCZYTRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCOC)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.